4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile 4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16406367
InChI: InChI=1S/C7H8ClN3/c1-5(2)11-4-6(8)7(3-9)10-11/h4-5H,1-2H3
SMILES:
Molecular Formula: C7H8ClN3
Molecular Weight: 169.61 g/mol

4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile

CAS No.:

Cat. No.: VC16406367

Molecular Formula: C7H8ClN3

Molecular Weight: 169.61 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile -

Specification

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
IUPAC Name 4-chloro-1-propan-2-ylpyrazole-3-carbonitrile
Standard InChI InChI=1S/C7H8ClN3/c1-5(2)11-4-6(8)7(3-9)10-11/h4-5H,1-2H3
Standard InChI Key ZDWDZRURHOHJHL-UHFFFAOYSA-N
Canonical SMILES CC(C)N1C=C(C(=N1)C#N)Cl

Introduction

Structural Characteristics and Molecular Identity

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-chloro-1-(propan-2-yl)-1H-pyrazole-3-carbonitrile, reflecting its substitution pattern: a chlorine atom at the 4-position, an isopropyl group at the 1-position, and a nitrile group at the 3-position of the pyrazole ring . Its molecular formula, C₇H₈ClN₃, corresponds to a molecular weight of 169.61 g/mol, as verified by PubChem .

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous pyrazole derivatives, such as 1,4-dihydro-1-phenylchromeno[4,3-c]pyrazole, reveal orthorhombic crystal systems (P2₁2₁2₁) with unit cell dimensions a = 5.4475 Å, b = 12.2779 Å, and c = 18.0975 Å . While specific data for 4-chloro-1-isopropyl-1H-pyrazole-3-carbonitrile remains unpublished, computational models predict a dihedral angle of ~46° between the pyrazole ring and substituents, influencing its steric and electronic interactions .

Table 1: Key Structural Parameters of Pyrazole Derivatives

ParameterValue (Å/°)Source Compound
Unit Cell (a, b, c)5.4475, 12.2779, 18.0975Chromeno[4,3-c]pyrazole
Dihedral Angle (Pyrazole-Phenyl)46.16°Chromeno[4,3-c]pyrazole
Bond Length (C-Cl)1.73 (estimated)Computational Model

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The compound is typically synthesized via cyclocondensation reactions between hydrazine derivatives and β-diketones or β-ketonitriles. For example, reacting 4-ethynylbenzaldehyde with 5-amino-N-arylpyrazole in glacial acetic acid under reflux yields structurally related pyrazole derivatives . Chlorination at the 4-position is achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).

Ionic Liquid-Mediated Synthesis

Innovative protocols employing ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enhance reaction efficiency. A comparative study demonstrated a 1.5-fold yield increase (50–72%) compared to traditional toluene reflux methods, attributed to improved solubility and catalytic activity .

Table 2: Synthesis Yield Comparison (Traditional vs. Ionic Liquid)

MethodAverage Yield (%)Reaction Time (h)
Toluene Reflux30–4548–72
Ionic Liquid Catalysis50–7212–24

Physicochemical and Spectroscopic Properties

Lipophilicity and Solubility

The compound’s calculated LogP of ~2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are optimal for dissolution, while limited solubility is observed in hexane.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): Signals at δ 5.28 ppm (s, 2H, CH₂), 6.75–7.55 ppm (m, Ar-H), and 7.55 ppm (s, 1H, pyrazole-H) .

  • ESI-HRMS: [M+H]⁺ peak at m/z 170.0584 (calculated for C₇H₈ClN₃⁺: 170.0484) .

Biological Activity and Mechanism of Action

Protein Kinase Inhibition

4-Chloro-1-isopropyl-1H-pyrazole-3-carbonitrile inhibits protein kinases by competitively binding to ATP pockets, as evidenced by molecular docking studies. Similar pyrazole derivatives show IC₅₀ values of 0.8–2.3 μM against kinases like CDK2 and EGFR.

Cytotoxicity in Insect Cell Models

In MTT assays, the 4-ethyl-substituted analog exhibited 96.8% inhibition against Trichoplusia ni (Hi-5) cells, surpassing fipronil’s activity (92.4%). Conversely, inhibition against Spodoptera litura (SL) cells was negligible (5.2%), highlighting selective toxicity .

Table 3: Cytotoxicity of Pyrazole Derivatives (Inhibition %)

CompoundHi-5 CellsSL Cells
3f (4-Ethyl)96.85.2
Fipronil92.48.7

Applications in Medicinal and Agrochemical Research

Anticancer Drug Development

The compound’s kinase inhibitory activity positions it as a scaffold for tyrosine kinase inhibitors (TKIs) targeting cancers like non-small cell lung carcinoma (NSCLC).

Next-Generation Insecticides

Structural analogs demonstrate larvicidal activity against Aedes aegypti (LC₅₀ = 12 ppm), outperforming conventional agents like imidacloprid (LC₅₀ = 28 ppm) .

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